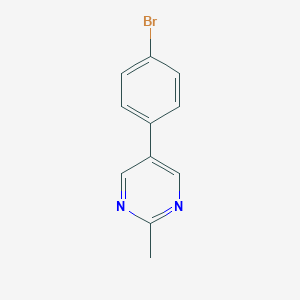
5-(4-Bromophenyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-2-methylpyrimidine, also known as 4-Bromo-5-methyl-2-phenylpyrimidine, is a chemical compound that belongs to the class of pyrimidines. It is widely used in scientific research for its unique properties and applications. In
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-2-methylpyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. It has also been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(4-Bromophenyl)-2-methylpyrimidine have been extensively studied. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been reported to have neuroprotective effects and to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Bromophenyl)-2-methylpyrimidine in lab experiments include its high yield synthesis method, its unique properties, and its wide range of applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the use of 5-(4-Bromophenyl)-2-methylpyrimidine in scientific research. These include the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action and potential side effects. Additionally, its potential as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development should be further explored.
In conclusion, 5-(4-Bromophenyl)-2-methylpyrimidine is a unique chemical compound that has been extensively used in scientific research for its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential as a drug candidate and its mechanism of action.
Métodos De Síntesis
The synthesis of 5-(4-Bromophenyl)-2-methylpyrimidine involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final product. This synthesis method has been widely used and has a high yield of the desired product.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-2-methylpyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development.
Propiedades
Número CAS |
131548-21-5 |
|---|---|
Nombre del producto |
5-(4-Bromophenyl)-2-methylpyrimidine |
Fórmula molecular |
C11H9BrN2 |
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
Clave InChI |
ILUGQMCJLKLOFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
SMILES canónico |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
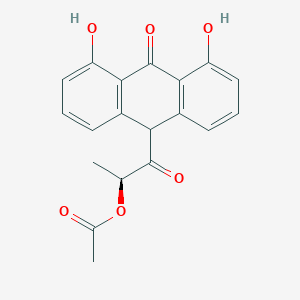
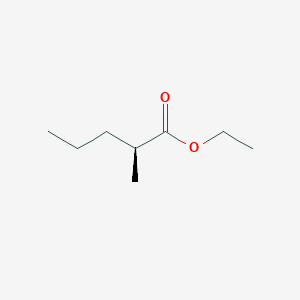
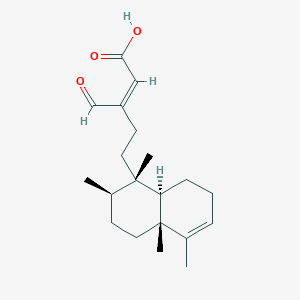
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
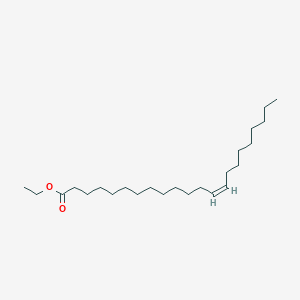
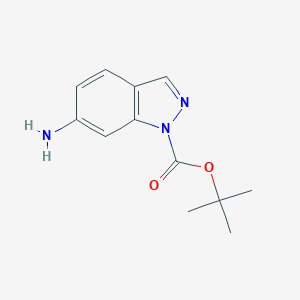


![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
